molecular formula C8H8BrFO B1287055 1-(Bromomethyl)-4-fluoro-2-methoxybenzene CAS No. 886498-51-7

1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Cat. No. B1287055
CAS RN: 886498-51-7
M. Wt: 219.05 g/mol
InChI Key: RMNIOIWNIRMLQQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a chemical compound that serves as an intermediate in the synthesis of various materials. It is related to other halomethylbenzenes, which have been studied for their utility in creating polymers and other complex organic molecules. The compound's structure includes a benzene ring substituted with a bromomethyl group, a fluorine atom, and a methoxy group, which contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related halomethylbenzenes has been explored in several studies. For instance, 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene was synthesized for use as a monomer in the production of poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene], a conductive polymer, with the bromomethyl variant yielding higher molecular weights and narrower polydispersities compared to its chloromethyl counterpart . Another study focused on the synthesis of methyl 4-bromo-2-methoxybenzoate, which shares the methoxy and bromo substituents with 1-(Bromomethyl)-4-fluoro-2-methoxybenzene, was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% . These studies provide insights into the synthetic routes that could be applicable to the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene.

Molecular Structure Analysis

The molecular structure of halomethylbenzenes is characterized by the presence of halogen atoms, which can significantly affect the reactivity of the compound. For example, the presence of a bromine atom in the molecule can facilitate further reactions such as bromination or coupling reactions due to the relatively high reactivity of the C-Br bond . The fluorine atom, being highly electronegative, can influence the electron distribution in the benzene ring and thus affect the reactivity of other substituents . The methoxy group can act as an electron-donating group, further influencing the reactivity pattern of the molecule.

Chemical Reactions Analysis

The reactivity of halomethylbenzenes like 1-(Bromomethyl)-4-fluoro-2-methoxybenzene can be exploited in various chemical reactions. For example, the bromomethyl group can participate in radical bromination reactions, as demonstrated in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene . These reactions often involve the use of brominating agents and initiators to facilitate the addition of bromine atoms to the benzene ring. Additionally, the presence of a fluorine atom can affect the kinetics and mechanism of reactions involving the aromatic ring, such as nitration or arylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene are influenced by its functional groups. The bromomethyl group increases the density and boiling point of the compound compared to unsubstituted benzene, while the fluorine atom contributes to the compound's polarity and potential hydrogen bonding interactions. The methoxy group can increase the solubility of the compound in organic solvents due to its electron-donating nature. These properties are important for the compound's behavior in chemical syntheses and its potential applications in various fields, such as materials science and pharmaceuticals.

Scientific Research Applications

  • Polymer Solar Cells Enhancement : The addition of derivatives of methoxybenzene, such as 2-methoxy-(5,8)-dihydronaphthyl-PCBM, shows promising results in enhancing the performance of polymer solar cells (PSCs). These derivatives have been found to increase power conversion efficiency, open circuit voltage, and short-circuit current in PSCs, indicating their potential as effective electron acceptors for high-performance solar cells (Jin et al., 2016).

  • Improved Synthesis in Drug Discovery : The use of a telescoping process in synthesizing key intermediates in drug discovery, such as 5-bromo-2-methylamino-8-methoxyquinazoline, has been improved. This process has led to a reduction in isolation processes and an increase in yield, thus expediting the supply of these compounds to medicinal laboratories (Nishimura & Saitoh, 2016).

  • Supramolecular Chemistry : Anisole derivatives with bis(bromomethyl) pendants, such as 5-bromo-1,3-bis(bromomethyl)-2-methoxybenzene, are studied for their molecular structures and packing behavior. They exhibit unique supramolecular patterns and interactions, such as C-H...π and π-π interactions, which are influenced by the presence of bromine atoms (Nestler et al., 2018).

  • Aminocarbonylation Reactions : The aminocarbonylation of iodobenzene derivatives, including those with methoxy groups, is an important reaction in synthesizing carboxamide and ketocarboxamide compounds. This process, facilitated by a palladium(0) catalyst, is significant for the synthesis of bromo-substituted compounds suitable for further functionalization (Marosvölgyi-Haskó et al., 2016).

  • Enhancing Electron Transfer in Solar Cells : The formation of charge transfer complexes, as seen with compounds like 1-Bromo-4-Nitrobenzene, significantly improves electron transfer processes in polymer solar cells. This results in a notable increase in power conversion efficiency, demonstrating the potential of these complexes in solar cell applications (Fu et al., 2015).

Mechanism of Action

Safety and Hazards

Brominated compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity.

Future Directions

Brominated derivatives continue to captivate researchers due to their versatile properties and potential applications across various scientific domains . By elucidating efficient synthetic methodologies and reaction conditions, research contributes to advancing the synthesis and functionalisation strategies of these derivatives, unlocking new possibilities for their utilisation in various fields .

properties

IUPAC Name

1-(bromomethyl)-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNIOIWNIRMLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590683
Record name 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-fluoro-2-methoxybenzene

CAS RN

886498-51-7
Record name 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-fluoro-2-methoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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